molecular formula C9H13NO3 B3048052 Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 15431-51-3

Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B3048052
CAS RN: 15431-51-3
M. Wt: 183.20
InChI Key: TZZSFMKDEHNICU-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a compound with the molecular formula C9H13NO2 . It’s a member of pyrroles, which are heterocyclic aromatic organic compounds .


Synthesis Analysis

While specific synthesis methods for Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate were not found, pyrrole derivatives can be synthesized through various methods. For instance, Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate can be synthesized from Ethyl cyanoacetate and Acetylacetone .


Molecular Structure Analysis

The molecular structure of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .


Chemical Reactions Analysis

Pyrrole derivatives, including Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, can undergo various chemical reactions. For example, Ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate include a molecular weight of 167.205 Da .

properties

IUPAC Name

ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-13-9(12)7-8(11)5(2)6(3)10-7/h10-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZSFMKDEHNICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715678
Record name Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15431-51-3
Record name Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the method described in Example 1, 35 g of sodium in 1.5 liters of ethanol, and 264 g of 3-(ethoxycarbonylmethylamino)-2-methylcrotonic acid ethyl ester in 400 ml of ethanol give 165 g of 3-hydroxy-4,5-dimethyl-pyrrole-2-carboxylic acid ethyl ester, of melting point 111°-113° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
264 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 4
Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 5
Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
Ethyl 3-hydroxy-4,5-dimethyl-1H-pyrrole-2-carboxylate

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